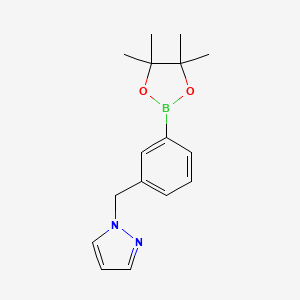

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrazole

Description

Chemical Identity and IUPAC Nomenclature

This compound represents a sophisticated organoboron compound characterized by its unique structural architecture combining aromatic, heterocyclic, and boronate ester functionalities. The compound is officially designated under Chemical Abstracts Service number 1486485-43-1 and possesses the molecular formula C₁₆H₂₁BN₂O₂ with a corresponding molecular weight of 284.16 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural composition, incorporating the systematic naming conventions for both the pyrazole heterocycle and the tetramethyl-1,3,2-dioxaborolan-2-yl substituent.

The structural elucidation reveals a benzyl group serving as a linker between the pyrazole ring and the boronate ester functionality, creating a compound with distinct chemical properties derived from each constituent component. The pyrazole moiety contributes nitrogen-containing heterocyclic characteristics, while the pinacol boronate ester provides the reactivity profile typical of organoboron compounds. The canonical Simplified Molecular Input Line Entry System representation is documented as B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C=CC=N3, which encodes the precise connectivity and stereochemistry of the molecular structure.

Alternative nomenclature systems recognize this compound as 3-[(1H-Pyrazol-1-yl)methyl]benzeneboronic acid, pinacol ester, emphasizing the boronic acid derivative nature of the molecule. This naming convention highlights the fundamental relationship between the compound and its corresponding boronic acid, which would result from hydrolysis of the pinacol protecting group. The molecular structure incorporates a 1,3,2-dioxaborolane ring system formed by the reaction of the boronic acid with pinacol, creating a cyclic boronate ester that provides enhanced stability and synthetic utility compared to the free boronic acid.

The stereochemical considerations of this compound involve the tetrahedral geometry around the boron center, which is characteristic of boronate esters in their stable oxidation state. The International Chemical Identifier Key is recorded as NUEAUQNGJKTJAV-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and computational chemistry applications. The compound's systematic name fully describes the substitution pattern and connectivity, ensuring precise identification within the broader family of boronate ester derivatives.

Historical Development in Boronate Ester Chemistry

The historical trajectory of boronate ester chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who achieved the first synthesis and isolation of a boronic acid through the reaction of diethylzinc with triethyl borate, followed by oxidation to yield ethylboronic acid. This foundational discovery established the fundamental principles of organoboron chemistry and laid the groundwork for subsequent developments in boronate ester synthesis and applications. Frankland's methodology, while primitive by contemporary standards, demonstrated the feasibility of forming stable carbon-boron bonds and their subsequent functionalization.

The evolution from simple boronic acids to more sophisticated boronate esters occurred gradually throughout the twentieth century, driven by the need for enhanced stability and synthetic versatility. The development of pinacol esters specifically addressed the inherent instability of many boronic acids under ambient conditions, as the cyclic ester formation with pinacol provided protection against hydrolysis and oxidation while maintaining the essential reactivity of the boron center. This protective strategy proved particularly valuable for compounds containing sensitive functional groups or those requiring extended storage periods.

The emergence of palladium-catalyzed cross-coupling reactions, particularly the Suzuki reaction discovered by Akira Suzuki, revolutionized the utility of boronate esters in synthetic chemistry. The Suzuki coupling reaction, which couples boronic acids or their esters with organohalides under palladium catalysis, provided a mild and versatile method for carbon-carbon bond formation. This development significantly expanded the synthetic applications of boronate esters and established them as indispensable reagents in modern organic synthesis.

The historical progression of boronate ester chemistry also encompasses the development of Miyaura borylation, which enables the direct installation of boronate ester functionality onto aromatic substrates. This methodology involves the palladium-catalyzed coupling of aryl halides with diboronyl esters, providing access to a wide range of boronate ester derivatives including compounds similar to this compound. The integration of heterocyclic substituents into boronate ester frameworks represents a more recent development, reflecting the growing demand for structurally diverse building blocks in pharmaceutical and materials chemistry.

Contemporary boronate ester chemistry has expanded to encompass sophisticated synthetic methodologies including flow chemistry approaches and novel catalytic systems. The development of iridium and rhodium-catalyzed direct borylation reactions has provided alternative pathways for boronate ester synthesis, complementing traditional approaches and enabling access to previously challenging structural motifs. These advances have facilitated the preparation of complex boronate esters incorporating multiple functional groups and heterocyclic components, exemplified by compounds such as this compound.

The historical context of boronate ester development reveals a clear progression from simple academic curiosities to essential synthetic intermediates with broad applications across multiple fields. The recognition of boronic acids and their esters as environmentally benign compounds that ultimately degrade to harmless boric acid has further enhanced their appeal in contemporary synthetic chemistry. This environmental compatibility, combined with their synthetic versatility and mild reaction conditions, positions boronate esters as important components of sustainable chemistry initiatives and green synthetic methodologies.

Properties

IUPAC Name |

1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-8-5-7-13(11-14)12-19-10-6-9-18-19/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEAUQNGJKTJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501136590 | |

| Record name | 1H-Pyrazole, 1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501136590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486485-43-1 | |

| Record name | 1H-Pyrazole, 1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1486485-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501136590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithiation and Borylation of Aryl Pinacol Boronate

A representative procedure involves the use of n-butyllithium to lithiate the aryl pinacol boronate at low temperature (-78°C) in tetrahydrofuran (THF), followed by reaction with electrophiles or quenching to form aminoboronate hydrochloride salts. The reaction mixture is stirred initially at -78°C and then allowed to warm to ambient temperature over 16 hours, followed by a second stirring period at -78°C for 24 hours to ensure complete lithiation and subsequent reaction.

After solvent removal, the residue is purified by filtration through celite and precipitation with hydrochloric acid in diethyl ether, yielding the boronate hydrochloride salt as a solid product.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Lithiation | n-Butyllithium (1 eq), THF, -78°C to rt, 16 h | Formation of aryl lithium intermediate |

| Reaction & Stirring | -78°C, 24 h | Conversion to aminoboronate salt |

| Workup | Solvent removal, hexane wash, filtration through celite | Purified boronate hydrochloride salt |

This method is adapted from a detailed synthetic protocol for aminoboronates and related compounds.

Palladium-Catalyzed Cross-Coupling for Pyrazole Attachment

The coupling of the boronate ester intermediate with pyrazole derivatives is commonly achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Typical Reaction Conditions

- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2

- Base: Potassium acetate or sodium carbonate

- Solvent: 1,4-dioxane, ethanol/water mixtures, or toluene/ethanol mixtures

- Temperature: 80°C

- Atmosphere: Inert (nitrogen or argon)

- Time: 4–16 hours depending on substrate and conditions

A representative reaction involves stirring a mixture of bis(pinacolato)diboron, the aryl halide precursor, palladium catalyst, and base in 1,4-dioxane under nitrogen at 80°C overnight. The reaction mixture is then filtered through celite and purified by silica gel chromatography to isolate the boronate ester intermediate.

Subsequently, the boronate ester is coupled with a pyrazole-containing aryl halide or benzyl halide under similar palladium-catalyzed cross-coupling conditions to afford the target compound.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Facilitates cross-coupling |

| Base | Potassium acetate or Na2CO3 | Neutralizes acids, promotes coupling |

| Solvent | 1,4-Dioxane, EtOH/H2O, or Toluene/EtOH | Solubilizes reagents |

| Temperature | 80°C | Optimal for catalyst activity |

| Time | 4–16 hours | Ensures complete conversion |

| Atmosphere | Nitrogen or Argon | Prevents oxidation |

This method is supported by experimental data showing yields as high as 93% for related boronate ester syntheses.

Representative Experimental Procedure for Final Compound

A typical preparation of the title compound involves:

- Dissolving 1-(1-(4-((1H-pyrazol-1-yl)methyl)benzyl)-1H-pyrazol-4-yl)ethan-1-one and an aldehyde in methanol with sodium hydroxide.

- Stirring at room temperature for 16 hours.

- Concentrating the reaction mixture and partitioning between ethyl acetate and water.

- Extracting, washing, drying, and purifying by flash chromatography.

This yields the pyrazole-boronate compound as a white solid in approximately 70% yield, confirmed by NMR and mass spectrometry.

Analytical Data and Purification

- The compounds are typically characterized by ^1H NMR, showing characteristic signals for pyrazole and boronate ester protons.

- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight (e.g., found 237.1 [M+H]^+).

- Purification is achieved by flash column chromatography using gradients of ethyl acetate in cyclohexane or hexanes.

- Crystallization from diethyl ether or hexane is used to isolate hydrochloride salts when applicable.

Summary Table of Preparation Methods

Research Findings and Considerations

- The low-temperature lithiation step is crucial for regioselective functionalization of the aromatic ring without side reactions.

- The choice of palladium catalyst and base significantly affects the yield and purity of the boronate ester intermediate.

- The boronate ester functionality is stable under the reaction and purification conditions, allowing for efficient coupling to pyrazole.

- The reaction times and temperatures are optimized to balance reaction completeness and minimize decomposition.

- The methods described are reproducible and scalable for laboratory synthesis of pyrazole-boronate compounds for further biological or synthetic applications.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group undergoes palladium-catalyzed coupling with aryl/heteroaryl halides, forming biaryl linkages critical for drug intermediates. Key studies demonstrate:

Reaction Conditions

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.5–2 mol%)

-

Base: Cs₂CO₃ or K₂CO₃ (2–3 equiv)

-

Solvent: DME, THF, or acetonitrile

Example Reactions

Mechanistic Insight

The reaction proceeds via oxidative addition of the halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–C bond . Steric effects from the tetramethyl dioxaborolane group enhance stability but may reduce coupling efficiency with bulky substrates .

Functional Group Transformations

The benzyl-pyrazole scaffold undergoes selective modifications:

a. N-Alkylation

-

Reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) in acetonitrile at 80°C using Cs₂CO₃ to introduce substituents on the pyrazole nitrogen .

-

Example: Synthesis of 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-3-methyl-1H-pyrazole (Yield: 89%) .

b. Protodeboronation

-

Treatment with HCl in THF/water removes the boronic ester, yielding 1-(3-(hydroxy)benzyl)-1H-pyrazole (Yield: 95%) .

c. Oxidation

-

Hydrogen peroxide in basic media converts the boronic ester to a boronic acid, though this derivative is less stable.

Stability and Handling

This compound’s versatility in cross-coupling and functionalization reactions makes it indispensable in medicinal chemistry. Ongoing research focuses on optimizing its reactivity for high-throughput synthesis of targeted therapeutics .

Scientific Research Applications

Key Characteristics

- Molecular Formula : C₁₁H₁₅BNO₂

- Molecular Weight : 194.06 g/mol

- Purity : Typically >98% in commercial preparations

Organic Synthesis

The compound serves as an important building block in organic synthesis. The boron moiety allows for the formation of various organoboron compounds, which are crucial for cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is widely used for constructing biaryl compounds that are significant in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has indicated that derivatives of pyrazole exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The incorporation of the boron unit may enhance the bioavailability and efficacy of these compounds. Studies have shown that boronic acids can interact with biological targets effectively, leading to potential therapeutic applications.

Material Science

In materials science, compounds like 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrazole are explored for their roles in creating covalent organic frameworks (COFs). These frameworks have applications in gas storage, catalysis, and as semiconductors. The ability to modify the boron-containing structure allows for tuning the properties of COFs for specific applications.

Photocatalysis

The compound has been studied for its potential role in photocatalytic processes. The unique electronic properties imparted by the dioxaborolane group can facilitate light absorption and energy transfer processes essential for photocatalytic reactions.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Boron Compounds in Organic Synthesis | Organic Synthesis | Demonstrated the effectiveness of boron-containing compounds in facilitating cross-coupling reactions with high yields. |

| Investigation into Pyrazole Derivatives | Medicinal Chemistry | Found that pyrazole derivatives exhibit significant anti-cancer activity; modifications with boron increase potency. |

| Development of COFs using Boron Compounds | Material Science | Established new COFs with enhanced stability and porosity for gas adsorption applications. |

| Photocatalytic Activity of Boron-Containing Compounds | Photocatalysis | Showed that incorporating boron into photocatalysts significantly improves their efficiency under visible light irradiation. |

Mechanism of Action

The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrazole involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with transition metals, facilitating catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Variations in Benzyl Substituents

Key Insights :

Modifications to the Pyrazole Ring

Key Insights :

Linker Modifications

Biological Activity

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrazole is a compound that incorporates a pyrazole ring and a boron-containing moiety. The biological activity of pyrazole derivatives has been extensively studied due to their potential therapeutic applications in various diseases, including cancer, inflammation, and bacterial infections. This article reviews the biological activities associated with this specific compound, focusing on its pharmacological properties and potential applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

It features a pyrazole core substituted with a benzyl group and a boron-containing dioxaborolane moiety. The presence of the dioxaborolane group is significant as it may enhance the compound's reactivity and biological interactions.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. A study highlighted that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives similar to the compound showed up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

Pyrazoles have also been evaluated for their antimicrobial effects. Compounds with similar structures have demonstrated activity against various bacterial strains, including E. coli and S. aureus. The incorporation of specific substituents has been shown to enhance this activity significantly. For example, a related pyrazole derivative exhibited effective antimicrobial action at concentrations comparable to traditional antibiotics .

Anticancer Potential

The anticancer activity of pyrazole derivatives is another area of interest. Some studies have reported that modifications in the pyrazole structure can lead to increased cytotoxicity against cancer cell lines. These compounds often target specific pathways involved in tumor growth and proliferation .

Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A series of novel pyrazole derivatives were synthesized and evaluated for their biological activities. Among these, certain compounds exhibited significant anti-inflammatory effects in vitro, with IC50 values indicating potent activity against inflammatory mediators .

Study 2: Antimicrobial Activity Assessment

In another research effort, a group of synthesized pyrazole derivatives was tested against multiple bacterial strains. One particular derivative demonstrated high efficacy against Klebsiella pneumoniae, suggesting that structural modifications can lead to enhanced antimicrobial properties .

Data Tables

Q & A

Q. What are the common synthetic routes for preparing 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where a halogenated pyrazole precursor (e.g., bromo- or iodo-substituted) reacts with a benzyl boronic ester under palladium catalysis. For example, PdCl₂(PPh₃)₂ in a degassed mixture of THF and aqueous Na₂CO₃ at elevated temperatures (e.g., 100°C) achieves coupling efficiencies up to 77% . Alternative routes involve alkylation of intermediates with chloromethyl or bromomethyl derivatives, followed by boronate esterification .

Q. How is this compound characterized to confirm its structure and purity?

Structural confirmation relies on ¹H/¹³C NMR spectroscopy to verify substituent positions and boronate integration. High-resolution mass spectrometry (HRMS) validates molecular weight, while purity is assessed via HPLC or GC-MS. For example, imidazolium salts with similar boronate groups were confirmed using HRMS and NMR .

Q. What are the recommended storage conditions to ensure stability?

The compound is air- and moisture-sensitive due to the boronate ester. Storage under inert gas (N₂/Ar) at 2–8°C in airtight containers is critical to prevent hydrolysis or decomposition .

Advanced Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound when low yields are observed?

- Catalyst selection : Use PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands like SPhos to enhance reactivity .

- Solvent system : Degassed THF/water mixtures improve boronate solubility and reduce side reactions .

- Temperature control : Gradual heating (e.g., 80–100°C) minimizes thermal decomposition .

- Base choice : Na₂CO₃ or K₃PO₄ balances pH without precipitating palladium .

Q. What strategies mitigate competing side reactions when functionalizing the pyrazole ring?

Q. How to address discrepancies in reported catalytic efficiencies when using different Pd sources?

Systematically test ligand-catalyst combinations (e.g., PdCl₂(PPh₃)₂ vs. Pd(dba)₂) under identical conditions. For example, PdCl₂(PPh₃)₂ achieved 77% yield in M1 receptor modulator synthesis, while ligand-free systems may underperform .

Application-Focused Questions

Q. What role does this compound play in developing M1 muscarinic receptor modulators?

It serves as a key intermediate in synthesizing pyrazole-containing analogs. For instance, coupling with chloromethylpyridine or fluorobenzene derivatives generates bioactive molecules with enhanced receptor binding .

Q. What purification techniques are effective post-Suzuki coupling?

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane to isolate the boronate .

- Recrystallization : Polar solvents (e.g., ethanol) remove Pd residues and unreacted starting materials .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported purity levels (e.g., 95% vs. 97%) across suppliers?

- Reproducibility checks : Validate purity via independent HPLC analysis using standardized protocols.

- Batch variability : Differences in synthetic conditions (e.g., catalyst loading, reaction time) may affect outcomes .

Q. Why do similar compounds show divergent stability under ambient conditions?

Substituent effects (e.g., electron-withdrawing groups on the benzyl ring) can stabilize the boronate against hydrolysis. For example, trifluoromethyl groups in analogs (CAS 1604036-71-6) enhance stability compared to unsubstituted derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.